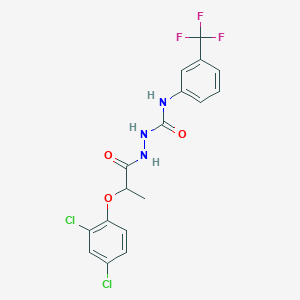
6,6'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a chiral ligand that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in catalysis and material science. The presence of oxazoline rings and bipyridine units in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the following steps:
Formation of the Oxazoline Rings: The oxazoline rings are synthesized by reacting (S)-phenylglycine with an appropriate aldehyde under acidic conditions to form the corresponding oxazoline.
Coupling with Bipyridine: The oxazoline derivative is then coupled with 2,2’-bipyridine using a palladium-catalyzed cross-coupling reaction. This step requires the use of a palladium catalyst, a base, and a suitable solvent such as toluene or DMF.
Industrial Production Methods
While the industrial production of this compound is not extensively documented, it is likely that the process would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Coordination Reactions: It forms stable complexes with transition metals such as palladium, platinum, and nickel.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated to metal centers.
Substitution Reactions: The bipyridine unit can undergo substitution reactions, especially in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, DMF, or acetonitrile.
Major Products
The major products formed from these reactions are typically metal-ligand complexes, which can be used in various catalytic processes.
Scientific Research Applications
6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has several scientific research applications:
Catalysis: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Material Science: The compound is employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Biological Studies: Its metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Analytical Chemistry: Used in the development of sensors and detection systems for various analytes.
Mechanism of Action
The mechanism of action of 6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The oxazoline rings and bipyridine units provide multiple coordination sites, allowing the formation of stable metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations through mechanisms such as oxidative addition, reductive elimination, and migratory insertion.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler ligand with similar coordination properties but lacking the chiral oxazoline rings.
4,4’-Di-tert-butyl-2,2’-bipyridine: Another bipyridine derivative with bulky substituents that influence its steric and electronic properties.
Uniqueness
6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is unique due to its chiral nature and the presence of oxazoline rings, which enhance its ability to induce enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis and other applications requiring chiral discrimination.
Properties
IUPAC Name |
(4S)-4-phenyl-2-[6-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O2/c1-3-9-19(10-4-1)25-17-33-27(31-25)23-15-7-13-21(29-23)22-14-8-16-24(30-22)28-32-26(18-34-28)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCOZILWCDLYHM-CLJLJLNGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
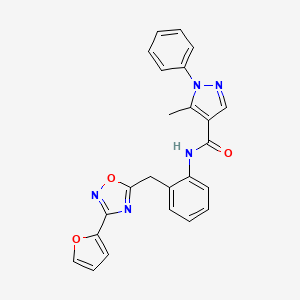
![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)
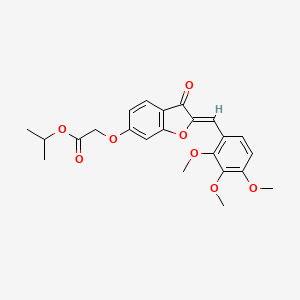
![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)
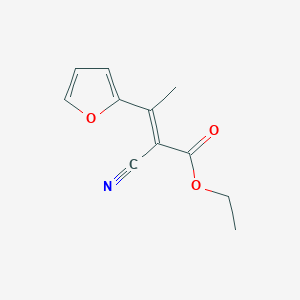
![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2509337.png)
![ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate](/img/structure/B2509338.png)

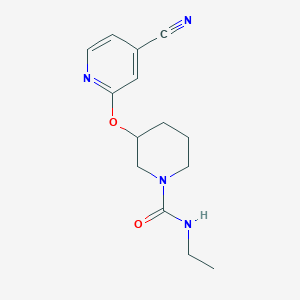
![1-(4-benzylpiperidin-1-yl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B2509343.png)
![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2509345.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2509348.png)
